molecular formula C10H19Cl2N3O2 B6272039 rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride CAS No. 1955540-42-7

rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride

Cat. No.: B6272039
CAS No.: 1955540-42-7
M. Wt: 284.2
InChI Key:
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Description

The compound rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride is a synthetic organic molecule. It features a pyrazole ring substituted with a methoxyethyl group and an oxolane ring with an amine group. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-pyrazole and oxirane derivatives.

    Step 1 Formation of the Pyrazole Derivative: The pyrazole ring is functionalized with a methoxyethyl group through alkylation. This step typically involves the reaction of 1H-pyrazole with 2-methoxyethyl chloride in the presence of a base like potassium carbonate.

    Step 2 Formation of the Oxolane Ring: The oxirane derivative is opened using an amine to form the oxolane ring. This reaction is carried out under acidic or basic conditions, depending on the specific reagents used.

    Step 3 Coupling Reaction: The functionalized pyrazole and oxolane intermediates are coupled together through a nucleophilic substitution reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like tetrahydrofuran (THF).

    Step 4 Formation of the Dihydrochloride Salt: The final product is obtained by treating the coupled product with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing cost-effective and scalable processes. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring or the oxolane ring, potentially leading to the formation of dihydropyrazole or tetrahydrofuran derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazole or tetrahydrofuran derivatives.

    Substitution: Formation of various substituted pyrazole or oxolane derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.

Mechanism of Action

The mechanism by which rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine: The non-racemic form of the compound.

    (2R,3S)-2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine: A similar compound with an ethoxyethyl group instead of a methoxyethyl group.

    (2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]tetrahydrofuran-3-amine: A similar compound with a tetrahydrofuran ring instead of an oxolane ring.

Uniqueness

The uniqueness of rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride lies in its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

1955540-42-7

Molecular Formula

C10H19Cl2N3O2

Molecular Weight

284.2

Purity

95

Origin of Product

United States

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